

Commercial Suppliers and Technical Guide for 1-Ethynyl-4-nitrobenzene

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Compound of Interest

Compound Name: **1-Ethynyl-4-nitrobenzene**

Cat. No.: **B013769**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of **1-Ethynyl-4-nitrobenzene** (CAS No. 937-31-5), a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This guide includes a comparative summary of commercial suppliers, detailed experimental protocols for its synthesis and a common application, and visualizations of key chemical pathways and supply chains.

Introduction to 1-Ethynyl-4-nitrobenzene

1-Ethynyl-4-nitrobenzene, also known as 4-nitrophenylacetylene, is an organic compound featuring a terminal alkyne and a nitro-substituted aromatic ring. This unique combination of functional groups makes it a versatile reagent in a variety of chemical transformations. The electron-withdrawing nature of the nitro group activates the ethynyl group for nucleophilic addition and cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." Its rigid structure and electronic properties also make it a valuable component in the synthesis of conjugated polymers and materials with interesting optical and electronic properties.

Commercial Availability

A range of chemical suppliers offer **1-Ethynyl-4-nitrobenzene**, varying in purity, available quantities, and pricing. Researchers should consider these factors based on their specific

experimental needs, from small-scale laboratory research to larger-scale process development.

Supplier	Catalog Number	Purity	Available Quantities
Sigma-Aldrich	519294	97%	1 g, 5 g
Benchchem	B013769	>98.0%	Inquire for details
Tokyo Chemical Industry (TCI)	E1223	>98.0% (GC)	1 g, 5 g
BLD Pharm	BD130458	Inquire for details	Inquire for details
ChemScene (via Fisher Scientific)	CS-W004674	≥98%	250 mg, 1 g, 5 g, 10 g
BOC Sciences	Inquire for details	Inquire for details	Inquire for details

Experimental Protocols

Synthesis of 1-Ethynyl-4-nitrobenzene via Sonogashira Coupling and Deprotection

This two-step protocol is a common and efficient method for the laboratory-scale synthesis of **1-Ethynyl-4-nitrobenzene**, starting from commercially available 1-iodo-4-nitrobenzene and trimethylsilylacetylene.

Step 1: Sonogashira Coupling of 1-Iodo-4-nitrobenzene and Trimethylsilylacetylene

Materials:

- 1-Iodo-4-nitrobenzene
- Trimethylsilylacetylene (TMSA)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)

- Triethylamine (NEt₃), anhydrous
- Ethyl acetate
- Celite

Procedure:

- To a sealed reaction vessel, add 1-iodo-4-nitrobenzene (1.0 eq), CuI (0.1 eq), and Pd(PPh₃)₂Cl₂ (a suitable catalytic amount) in anhydrous triethylamine.
- Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
- Add trimethylsilylacetylene (1.2-1.5 eq) to the reaction mixture under an inert atmosphere.
- Seal the vessel and stir the reaction mixture at 85°C overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional ethyl acetate.
- Concentrate the filtrate under reduced pressure to obtain the crude trimethyl((4-nitrophenyl)ethynyl)silane.

Step 2: Deprotection of the Trimethylsilyl Group**Materials:**

- Crude trimethyl((4-nitrophenyl)ethynyl)silane from Step 1
- Methanol (MeOH)
- Potassium hydroxide (KOH)
- Dichloromethane (DCM)

- Brine (saturated aqueous NaCl solution)
- Magnesium sulfate (MgSO₄), anhydrous
- Silica gel for column chromatography
- Hexane and Ethyl acetate (EtOAc) for chromatography

Procedure:

- Dissolve the crude trimethyl((4-nitrophenyl)ethynyl)silane in methanol.
- Add an aqueous solution of potassium hydroxide (approximately 2.2 eq) to the methanolic solution.
- Stir the mixture at room temperature for 1 hour.
- Monitor the deprotection by TLC.
- After completion, extract the product with dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude **1-Ethynyl-4-nitrobenzene**.

Purification:

- Purify the crude product by silica gel flash chromatography.
- Eluent: A common solvent system is 10% ethyl acetate in hexane.
- Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield **1-Ethynyl-4-nitrobenzene** as a solid.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - A "Click Chemistry" Application

This protocol provides a general procedure for the widely used "click" reaction between an azide and a terminal alkyne, such as **1-Ethynyl-4-nitrobenzene**, to form a 1,4-disubstituted 1,2,3-triazole.

Materials:

- **1-Ethynyl-4-nitrobenzene**
- An organic azide (e.g., benzyl azide)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- A suitable solvent system (e.g., a mixture of t-butanol and water)

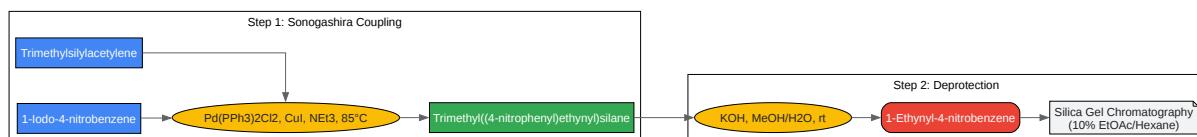
Procedure:

- In a reaction vessel, dissolve **1-Ethynyl-4-nitrobenzene** (1.0 eq) and the organic azide (1.0-1.1 eq) in the chosen solvent system.
- In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 eq).
- In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq).
- To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.
- Stir the reaction mixture at room temperature. The reaction is often complete within a few hours and can be monitored by TLC.
- Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- The crude triazole product can be further purified by column chromatography or recrystallization as needed.

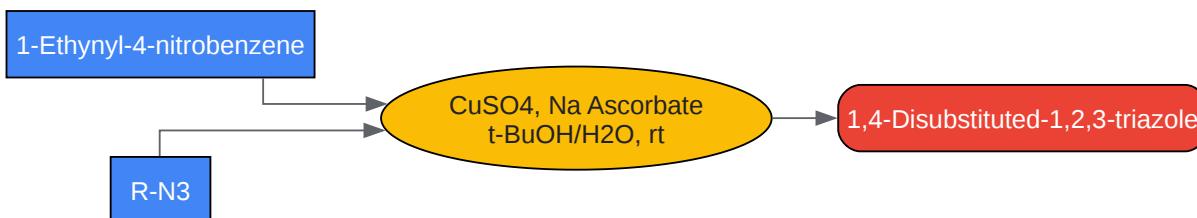
Visualizations

The following diagrams illustrate key processes related to **1-Ethynyl-4-nitrobenzene**.



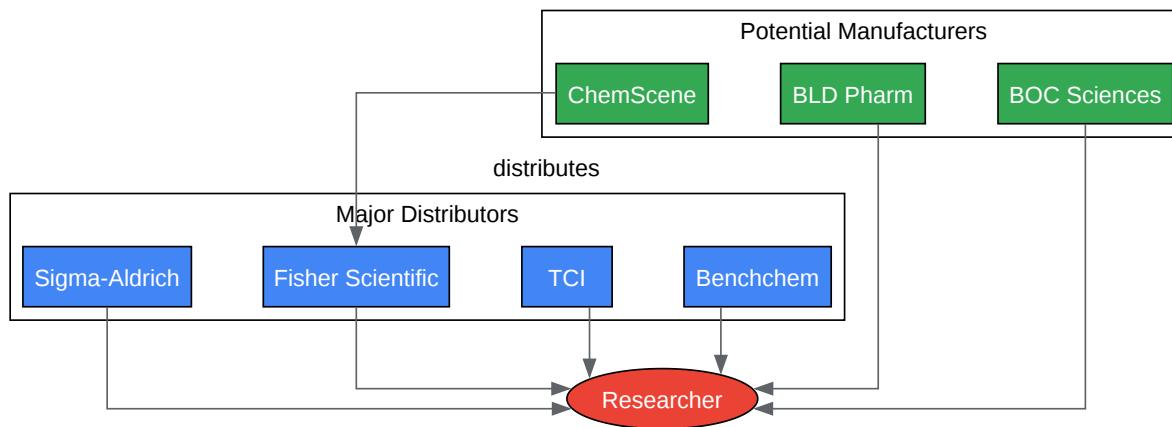
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Caption: Synthesis of **1-Ethynyl-4-nitrobenzene**.



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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).



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Caption: Commercial Supplier Landscape.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com